molecular formula C18H22N2O2 B1252198 Fumigaclavine A CAS No. 6879-59-0

Fumigaclavine A

Cat. No.: B1252198
CAS No.: 6879-59-0
M. Wt: 298.4 g/mol
InChI Key: GJSSYQDXZLZOLR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fumigaclavine A is a clavine alkaloid and a mycotoxin produced by the fungus Aspergillus fumigatus . The primary targets of this compound are fungi and bacteria . It is believed to hinder their growth by disrupting their cell membranes .

Mode of Action

Although the precise mechanism of action for this compound remains incompletely understood, it is believed to disrupt the cell membranes of fungi and bacteria, leading to cell death . This disruption likely interferes with essential cellular processes, such as nutrient uptake and waste removal, ultimately leading to the death of the microorganism.

Biochemical Pathways

It is known that this compound is part of a gene cluster that mediates the biosynthesis of fumiclavanine c, another fungal ergot alkaloid . This biosynthesis involves several steps, including the condensation of dimethylallyl diphosphate (DMAP) and tryptophan to form 4-dimethylallyl-L-tryptophan .

Result of Action

The result of this compound’s action is the death of targeted fungi and bacteria . By disrupting their cell membranes, this compound prevents these microorganisms from carrying out essential life processes, leading to their death .

Action Environment

This compound is produced by Aspergillus fumigatus, a fungus that can grow in a variety of environments, ranging from decayed organic matter in the environment to space station cupolas . This suggests that this compound may be stable and effective in a wide range of environmental conditions.

Biochemical Analysis

Biochemical Properties

Fumigaclavine A plays a pivotal role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in ergoline biosynthesis, such as dimethylallyltryptophan synthase. These interactions are essential for the compound’s antibacterial activity, as they inhibit the growth of certain bacterial strains by disrupting their metabolic processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, this compound inhibits the activation of proteinases by interfering with signaling cascades. This inhibition is crucial for its antibacterial properties, as it prevents the degradation of essential cellular components in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial activity and modulation of immune responses. At higher doses, this compound can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to ergoline biosynthesis. It interacts with enzymes such as dimethylallyltryptophan synthase and other cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s biosynthesis and its subsequent biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its subsequent biological effects .

Properties

IUPAC Name

[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSYQDXZLZOLR-ONUGHKICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988499
Record name Fumigaclavine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6879-59-0
Record name Fumigaclavine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumigaclavine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumigaclavine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMIGACLAVINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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